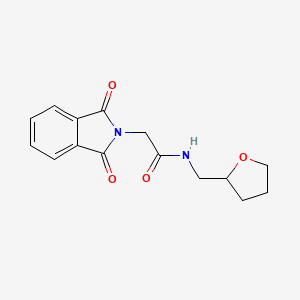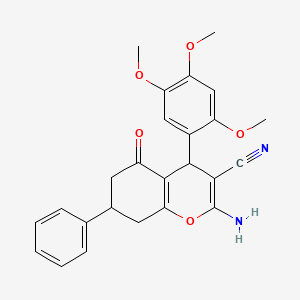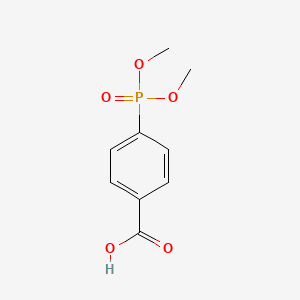![molecular formula C15H13NO4 B5235868 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as MOTAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAD has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione acts as a ligand for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including mood regulation, perception, and cognition. When this compound binds to the 5-HT2A receptor, it induces a conformational change that activates the receptor and triggers downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of hallucinations, changes in mood and perception, and alterations in cognitive function. These effects are thought to be due to the activation of the 5-HT2A receptor in the brain.
実験室実験の利点と制限
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, its fluorescent properties, and its potential use as a drug delivery system. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for the study of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, the investigation of its mechanism of action at the molecular level, and the development of new applications in materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for drug discovery and neuroscience research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and materials science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in these fields and to develop new applications for this compound.
合成法
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedel-Crafts acylation. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of acid to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the final product. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound, which is then cyclized to form the final product. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst to form the final product.
科学的研究の応用
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been studied for its potential applications in various fields, including neuroscience, pharmacology, and materials science. In neuroscience, this compound has been used as a fluorescent probe to study the function of neurotransmitter receptors in living cells. In pharmacology, this compound has been studied for its potential use as a drug delivery system and as a tool for drug discovery. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors.
特性
IUPAC Name |
2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-9-5-3-2-4-8(9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIGZBUNOPUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)


![N-(3-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5235871.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)